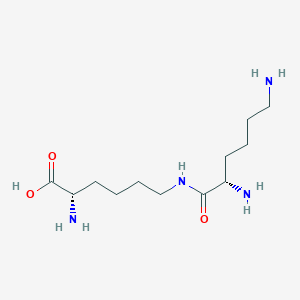

N~6~-L-Lysyl-L-Lysine

描述

Hierarchical Classification and Nomenclature in Biochemical Systems

In the realm of biochemistry, N6-L-Lysyl-L-Lysine is classified as a dipeptide. Dipeptides are the simplest form of peptides, consisting of two amino acids joined by a single peptide bond. numberanalytics.com The nomenclature "N6-L-Lysyl-L-Lysine" specifies the precise connectivity and stereochemistry of the molecule. "L-Lysyl" indicates that both amino acid residues are of the L-configuration, the form predominantly found in nature. The "N6" (or N-epsilon) designation signifies that the peptide bond is formed with the amino group on the side chain (at the sixth carbon) of one of the lysine (B10760008) molecules. nih.govhmdb.ca

The systematic IUPAC name for this compound is (2S)-2-amino-6-[[(2S)-2,6-diaminohexanoyl]amino]hexanoic acid. nih.gov

Table 1: Chemical and Physical Properties of N6-L-Lysyl-L-Lysine

| Property | Value |

| Molecular Formula | C12H26N4O3 |

| Molecular Weight | 274.36 g/mol |

| IUPAC Name | (2S)-2-amino-6-[[(2S)-2,6-diaminohexanoyl]amino]hexanoic acid |

| CAS Number | 94613-75-9 |

| Data sourced from PubChem CID 16047671 nih.gov |

Significance of Lysine-Derived Peptides and Modified Amino Acids in Biological Research

Lysine and its derivatives are of paramount importance in biological research due to their diverse roles in cellular processes. Lysine is one of the most frequently post-translationally modified amino acids, with modifications such as acetylation, methylation, and ubiquitination playing crucial roles in regulating protein function and gene expression. nih.govportlandpress.com These modifications can alter a protein's structure, localization, and interactions with other molecules. nih.gov

Lysine-containing peptides are investigated for a variety of reasons. They can serve as building blocks for more complex peptides and proteins. numberanalytics.com The presence of lysine residues can also influence the biological activity of peptides. For instance, some lysine-containing peptides have been shown to enhance monoclonal antibody production in hybridoma cultures. researchgate.net Furthermore, lysine-rich peptides are being explored as cell-penetrating peptides (CPPs) for drug delivery, as their positive charges can facilitate entry into cells. acs.org

The study of lysine modifications is a significant area of proteomics. Mass spectrometry-based techniques are essential for identifying and quantifying these modifications, providing insights into cellular signaling pathways and disease mechanisms. portlandpress.comacs.org

Current Academic Gaps in the Comprehensive Understanding of N6-L-Lysyl-L-Lysine

Despite the broad interest in lysine and its derivatives, a comprehensive understanding of N6-L-Lysyl-L-Lysine itself remains limited. While its synthesis and basic chemical properties are documented, detailed research into its specific biological functions, mechanisms of action, and potential applications is not as extensive as for other dipeptides.

Much of the available information on similar compounds focuses on their use as building blocks in peptide synthesis or as part of larger, more complex molecules. For example, derivatives like N-(N6-Trifluoroacetyl-L-lysyl)-L-proline are used in the synthesis of bioactive peptides. smolecule.com There is a clear need for further research to elucidate the unique biological roles that N6-L-Lysyl-L-Lysine may play as an independent molecule.

Interdisciplinary Research Perspectives on Lysine and its Conjugates

The study of lysine and its conjugates is inherently interdisciplinary, drawing from chemistry, biology, medicine, and materials science.

Chemical Biology: Researchers in this field focus on developing new methods for site-selective modification of lysine residues in proteins. This allows for the creation of precisely engineered bioconjugates with novel functions. nih.gov

Medicinal Chemistry: Lysine conjugates are being developed as potential therapeutic agents. For instance, fatty acid-lysine conjugates have shown promise as anti-MRSA agents that can disrupt bacterial biofilms. researchgate.net

Materials Science: L-lysine-based organogelators are being synthesized and studied for their potential applications in drug release systems. nih.govacs.orgresearchgate.net These materials can form gels in biocompatible solvents and can be tailored to control the release of therapeutic molecules. nih.govresearchgate.net

Proteomics and Systems Biology: Advances in mass spectrometry continue to expand our knowledge of the "lysine acetylome" and other post-translational modifications. acs.orgthermofisher.com This systems-level understanding is crucial for deciphering the complex regulatory networks within cells. thermofisher.com

The continued exploration of N6-L-Lysyl-L-Lysine and related compounds from these diverse perspectives is likely to uncover new and important scientific insights and applications.

Structure

3D Structure

属性

CAS 编号 |

94613-75-9 |

|---|---|

分子式 |

C12H26N4O3 |

分子量 |

274.36 g/mol |

IUPAC 名称 |

(2S)-2-amino-6-[[(2S)-2,6-diaminohexanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C12H26N4O3/c13-7-3-1-5-9(14)11(17)16-8-4-2-6-10(15)12(18)19/h9-10H,1-8,13-15H2,(H,16,17)(H,18,19)/t9-,10-/m0/s1 |

InChI 键 |

ISWYJQKGNGBKJG-UWVGGRQHSA-N |

手性 SMILES |

C(CCN)C[C@@H](C(=O)NCCCC[C@@H](C(=O)O)N)N |

规范 SMILES |

C(CCN)CC(C(=O)NCCCCC(C(=O)O)N)N |

产品来源 |

United States |

Ii. Chemical Synthesis Methodologies and Proposed Biosynthetic Pathways for N6 L Lysyl L Lysine

Peptide Synthesis Strategies for N⁶-L-Lysyl-L-Lysine

The chemical synthesis of N⁶-L-Lysyl-L-Lysine can be achieved through various peptide synthesis methodologies. The primary challenge lies in the regioselective formation of the peptide bond between the α-carboxyl group of one lysine (B10760008) molecule and the ε-amino group of the second, while preventing unwanted side reactions at the α-amino groups. This is accomplished through the use of orthogonal protecting groups.

Solid-phase peptide synthesis (SPPS) offers a streamlined and efficient method for the synthesis of peptides. google.comyoutube.com In the context of N⁶-L-Lysyl-L-Lysine, a modified SPPS strategy would be employed. The synthesis would commence by anchoring the C-terminal L-lysine to a solid support resin. nih.govacs.org A key aspect of this approach is the differential protection of the α- and ε-amino groups.

For the synthesis of N⁶-L-Lysyl-L-Lysine, the C-terminal lysine would be attached to the resin via its α-carboxyl group. Its α-amino group would be protected with a temporary protecting group, such as the fluorenylmethyloxycarbonyl (Fmoc) group, while the ε-amino group would be protected with a more stable group that can be selectively removed later.

The second lysine residue, which will be N-terminal, would have its ε-amino group protected and its α-amino group protected with an Fmoc group. The synthesis would proceed by deprotecting the α-amino group of the resin-bound lysine and then coupling the N-terminal lysine to it. Finally, the peptide is cleaved from the resin and all protecting groups are removed to yield the desired N⁶-L-Lysyl-L-Lysine.

Table 1: Key Steps in a Hypothetical SPPS of N⁶-L-Lysyl-L-Lysine

| Step | Description | Key Reagents |

| 1. Resin Functionalization | Attachment of the first L-lysine residue to the solid support. | Fmoc-Lys(Alloc)-OH, DIC, HOBt |

| 2. Deprotection | Removal of the Fmoc group from the α-amino group of the resin-bound lysine. | Piperidine in DMF |

| 3. Coupling | Coupling of the second, orthogonally protected L-lysine. | Fmoc-Lys(Boc)-OH, HBTU, DIEA |

| 4. Final Deprotection | Removal of the Alloc and Boc protecting groups. | Pd(PPh₃)₄, Trifluoroacetic acid (TFA) |

| 5. Cleavage | Cleavage of the dipeptide from the resin. | Trifluoroacetic acid (TFA) |

Solution-phase synthesis provides a classical alternative to SPPS and is particularly useful for large-scale synthesis. The synthesis of N⁶-L-Lysyl-L-Lysine in solution also relies heavily on the use of protecting groups to ensure regioselectivity.

A plausible route would involve the reaction of an Nα-protected lysine with an Nε-protected lysine derivative in the presence of a coupling agent. For instance, Nα-benzyloxycarbonyl-L-lysine could be reacted with the methyl or ethyl ester of Nε-tert-butyloxycarbonyl-L-lysine. The benzyloxycarbonyl (Cbz) group protects the α-amino group of the first lysine, while the tert-butyloxycarbonyl (Boc) group protects the ε-amino group of the second. The carboxyl group of the second lysine is esterified to prevent self-condensation.

After the peptide bond formation, a series of deprotection steps are carried out to remove the Cbz, Boc, and ester groups, yielding the final product. Purification at each step is typically achieved by crystallization or chromatography.

The success of both solid-phase and solution-phase synthesis of N⁶-L-Lysyl-L-Lysine hinges on the careful selection and application of orthogonal protecting groups. nih.govacs.org The lysine molecule possesses two primary amino groups, the α-amino and the ε-amino group, which have different pKa values and nucleophilicity. This difference can be exploited for regioselective protection.

Common protecting groups for the α-amino group include Fmoc and Boc, while the ε-amino group is often protected with groups like Cbz, Boc, or Alloc (allyloxycarbonyl). The choice of protecting groups is dictated by their stability under different reaction conditions and the ease of their selective removal. For instance, the Fmoc group is base-labile, the Boc group is acid-labile, and the Alloc group can be removed by palladium catalysis. This orthogonality allows for the deprotection of one amino group while the others remain protected.

Table 2: Common Protecting Groups in Lysine Chemistry

| Protecting Group | Abbreviation | Cleavage Condition | Typically Protects |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | α-amino group |

| tert-Butyloxycarbonyl | Boc | Acid (e.g., TFA) | α- or ε-amino group |

| Benzyloxycarbonyl | Cbz | Catalytic Hydrogenation | ε-amino group |

| Allyloxycarbonyl | Alloc | Palladium Catalyst | ε-amino group |

Enzymatic methods offer a green and highly selective alternative for peptide synthesis. nih.gov Enzymes such as proteases can be used in reverse (kinetically controlled synthesis) to form peptide bonds. For the synthesis of N⁶-L-Lysyl-L-Lysine, a lysine-specific protease could potentially be employed.

This approach would involve reacting an N-terminally blocked lysine ester with another lysine molecule. The enzyme would catalyze the formation of the peptide bond specifically at the ε-amino group of the second lysine, driven by the higher nucleophilicity of the ε-amino group under controlled pH conditions. The use of enzymes can minimize the need for extensive protecting group chemistry and reduce the generation of side products. Research has shown the utility of enzymes like papain for the synthesis of lysine-containing oligopeptides. nih.gov

Hypothetical Biosynthetic Routes and Metabolic Intermediates

While the existence of a dedicated biosynthetic pathway for N⁶-L-Lysyl-L-Lysine in organisms is not well-established, it is conceivable that such a dipeptide could be formed through modifications of existing metabolic pathways.

The biosynthesis of lysine itself is well-characterized and occurs via two primary pathways: the diaminopimelate (DAP) pathway in bacteria and plants, and the α-aminoadipate (AAA) pathway in fungi. researchgate.netyoutube.com These pathways produce L-lysine, which is then available for protein synthesis and other metabolic processes.

The formation of a dipeptide like N⁶-L-Lysyl-L-Lysine could hypothetically occur through the action of a non-ribosomal peptide synthetase (NRPS). NRPSs are large, modular enzymes that can synthesize peptides with unusual structures, including linkages other than the typical α-peptide bond. An NRPS module could potentially activate one lysine molecule as an adenylate and then catalyze the nucleophilic attack of the ε-amino group of a second lysine molecule.

Alternatively, a ligase with specificity for lysine could catalyze the ATP-dependent formation of the isopeptide bond. Such enzymes are known to be involved in post-translational modifications of proteins, for example, in the ubiquitination pathway where an isopeptide bond is formed between the C-terminus of ubiquitin and the ε-amino group of a lysine residue in a target protein. A similar enzymatic mechanism could theoretically be adapted for the synthesis of N⁶-L-Lysyl-L-Lysine from two free lysine molecules. However, the natural occurrence of such a specific dipeptide ligase has yet to be reported.

Enzymatic Activities Catalyzing N⁶-Amide Bond Formation

The formation of the N⁶-amide (isopeptide) bond in N⁶-L-Lysyl-L-Lysine is an energetically unfavorable process requiring enzymatic catalysis. Several classes of enzymes are known to form amide bonds, often utilizing ATP as an energy source. nih.govmanchester.ac.uk

Lysyl-tRNA synthetases (LysRS) are essential enzymes that charge tRNALys molecules with L-lysine for protein synthesis. dundee.ac.uk They exist in two distinct, evolutionarily unrelated forms, Class I and Class II, providing an example of convergent evolution. aars.onlinenih.gov The canonical reaction involves the ATP-dependent activation of the α-carboxyl group of lysine to form a lysyl-adenylate intermediate, which is then transferred to the 3'-hydroxyl of the tRNA. nih.gov

While the high fidelity of LysRS is critical to prevent errors in protein synthesis, nih.gov the possibility of promiscuous or altered activity by analogs or engineered variants cannot be entirely dismissed. The enzyme's catalytic machinery is adept at activating lysine. A hypothetical scenario involves a LysRS-like enzyme that, after forming the lysyl-AMP intermediate, facilitates a nucleophilic attack from the ε-amino group of a second lysine molecule instead of from the tRNA. This would result in the direct formation of N⁶-L-Lysyl-L-Lysine. Such an activity might be present in an ancestral form of the enzyme or could potentially be engineered in a laboratory setting.

A more probable enzymatic source for N⁶-L-Lysyl-L-Lysine synthesis lies within the broad families of peptidases and ligases that exhibit specificity for lysine. Nature has evolved numerous enzymes to form amide bonds outside of the ribosome. nih.govsemanticscholar.org

ATP-Dependent Ligases: Enzymes belonging to the ATP-grasp superfamily catalyze amide bond formation by activating a carboxyl group via phosphorylation, rather than adenylation. nih.gov A currently unidentified ATP-grasp ligase with specificity for L-lysine as both the carboxyl-donating and amine-donating substrate could be responsible for the synthesis of N⁶-L-Lysyl-L-Lysine.

Nonribosomal Peptide Synthetases (NRPSs): These large, modular enzyme complexes are responsible for the synthesis of a wide array of peptide natural products. manchester.ac.uk Their condensation domains are specifically designed to catalyze peptide bond formation. An NRPS module or a standalone condensation domain could be adapted to recognize two lysine molecules, activating one at its α-carboxyl group and presenting it to the ε-amino group of the second.

Peptidases in Reverse: Under specific, typically water-restricted conditions, peptidases can catalyze the synthesis of peptide bonds, the reverse of their usual hydrolytic function. nih.gov A peptidase with a high affinity for lysine, such as a peptidyl-lys metalloendopeptidase (LysN) or a lysine-specific aminopeptidase, could potentially be harnessed to form the N⁶-amide linkage. nih.govresearchgate.net For example, LysN enzymes specifically hydrolyze peptide bonds at the N-terminus of lysine residues; it is conceivable that such an enzyme could operate in reverse to ligate a molecule to the N-terminus of lysine, although forming the specific N⁶-linkage would require non-canonical recognition. nih.gov

Table 2: Potential Enzyme Classes for N⁶-Amide Bond Formation

| Enzyme Class | Catalytic Strategy | Relevance to N⁶-L-Lysyl-L-Lysine Synthesis |

|---|---|---|

| Lysyl-tRNA Synthetase (LysRS) Analogs | ATP-dependent formation of lysyl-adenylate intermediate. nih.gov | Hypothetically, the activated lysine could be transferred to the ε-amino group of a second lysine instead of to tRNA. |

| ATP-Grasp Ligases | ATP-dependent formation of an acyl-phosphate intermediate. nih.gov | A novel enzyme of this class could specifically ligate two lysine molecules. |

| Nonribosomal Peptide Synthetases (NRPS) | Thio-templated synthesis with dedicated condensation domains. manchester.ac.uk | An NRPS system could be engineered or discovered that incorporates lysine via an isopeptide bond. |

| Peptidases / Proteases | Reversal of hydrolysis, often via an acyl-enzyme intermediate. nih.gov | Lysine-specific peptidases might catalyze the synthetic reaction under non-aqueous or equilibrium-shifted conditions. nih.govresearchgate.net |

Derivatization and Functionalization Strategies for Research Probes

To investigate the biological roles and interactions of N⁶-L-Lysyl-L-Lysine, it is often necessary to chemically modify the molecule to create research probes. These probes can incorporate reporter groups such as fluorophores, affinity tags like biotin, or photo-crosslinkers. The unique structure of N⁶-L-Lysyl-L-Lysine offers several sites for selective functionalization: the free α-amino group, the free α-carboxyl group, and the secondary amine of the N⁶-linkage.

Common strategies for modifying primary amines, such as the α-amino group, include acylation with N-hydroxysuccinimide (NHS) esters or reaction with isothiocyanates. researchgate.net These methods allow for the covalent attachment of a wide variety of functional moieties. nih.gov For instance, an NHS-activated fluorophore can be readily conjugated to the α-amino group under mild basic conditions.

Recent advances in lysine modification provide more sophisticated tools. A one-step reaction can convert a lysine residue into a fluorescent, mitochondria-targeting 2,3,4,6-substituted pyridinium (B92312) core, a strategy that could potentially be adapted for the N⁶-L-Lysyl-L-Lysine molecule. acs.org Furthermore, chemoenzymatic methods, such as lysine acylation using conjugating enzymes (LACE), offer site-specific modification with small peptide tags, which can then be further functionalized. acs.org

To enhance cellular uptake for in vivo studies, the free carboxyl group can be masked as a methyl ester, a modification that has been shown to improve the incorporation of lysine derivatives into proteins in cell culture. nih.gov Derivatization can also be used for analytical purposes; for example, treatment with propionic anhydride (B1165640) modifies primary amines, which can aid in mass spectrometry-based identification and sequencing by altering peptide fragmentation patterns. nih.gov

Table 3: Derivatization Strategies for N⁶-L-Lysyl-L-Lysine Probes

| Target Site | Chemical Strategy | Type of Probe/Function | Reference |

|---|---|---|---|

| α-Amino Group | Acylation with NHS Esters | Fluorophores, Biotin, Crosslinkers | researchgate.net |

| α-Amino Group | Reaction with Isothiocyanates | Fluorophores (e.g., FITC) | researchgate.net |

| α-Amino Group | Addition-Cyclization-Aromatization (ACA) | Fluorescent Pyridinium Probes | acs.org |

| α-Carboxyl Group | Esterification (e.g., Methyl Ester) | Enhanced Cellular Uptake | nih.gov |

| α-Amino Group | Chemoenzymatic Ligation (e.g., LACE) | Site-specific attachment of functional peptides | acs.org |

| α-Amino Group | Propionylation | Improved Mass Spectrometry Analysis | nih.gov |

Compound Index

Synthesis of Labeled N6-L-Lysyl-L-Lysine for Mechanistic Studies

The synthesis of isotopically labeled N6-L-Lysyl-L-Lysine is crucial for a variety of mechanistic studies, including metabolic fate, enzyme kinetics, and as internal standards in mass spectrometry. The general strategy involves the use of commercially available, isotopically enriched L-lysine precursors.

The chemical synthesis of N6-L-Lysyl-L-Lysine necessitates a strategic application of protecting groups to selectively form the desired ε-N-isopeptide bond while preventing unwanted side reactions at the α-amino and α-carboxyl groups. A plausible synthetic route is outlined below:

Table 1: Key Steps in the Chemical Synthesis of Labeled N6-L-Lysyl-L-Lysine

| Step | Description | Reactants | Key Considerations |

| 1. Protection of Lysine 1 | The α-amino group of the first L-lysine molecule (which will provide the ε-amino group for the isopeptide bond) is protected, typically with a Boc (tert-butyloxycarbonyl) group. The α-carboxyl group is often protected as a methyl or ethyl ester. | L-Lysine, Di-tert-butyl dicarbonate, Methanol/Thionyl chloride | Orthogonal protecting groups are essential to allow for selective deprotection later in the synthesis. |

| 2. Protection of Lysine 2 | The ε-amino group of the second L-lysine molecule (which will provide the α-carboxyl group) is protected, often with a Z (benzyloxycarbonyl) group. | Nα-Boc-L-Lysine, Benzyl chloroformate | The choice of protecting group for the ε-amino group of the second lysine must be stable during the coupling reaction. |

| 3. Peptide Coupling | The deprotected α-carboxyl group of the first lysine is activated and coupled with the deprotected α-amino group of the second lysine. | Protected Lysine 1, Protected Lysine 2, Coupling agents (e.g., DCC/HOBt or HATU) | Careful control of reaction conditions is necessary to ensure efficient coupling and minimize racemization. |

| 4. Deprotection | All protecting groups are removed to yield the final N6-L-Lysyl-L-Lysine dipeptide. | Protected dipeptide, Deprotection reagents (e.g., TFA for Boc, H₂/Pd for Z and esters) | The deprotection conditions must be chosen to avoid degradation of the final product. |

For the synthesis of labeled N6-L-Lysyl-L-Lysine, one or both of the starting L-lysine molecules would be isotopically labeled at specific positions (e.g., with 13C or 15N). For instance, using L-Lysine labeled with 13C in the carboxyl group of the second lysine molecule would yield a product specifically labeled at the isopeptide bond, which is invaluable for spectroscopic studies. The enantioselective synthesis of such labeled L-lysine precursors has been well-established, providing access to a variety of isotopomers. nih.gov

Conjugation Chemistry for Advanced Research Applications

The presence of a free α-amino group and a free α-carboxyl group in N6-L-Lysyl-L-Lysine, in addition to the isopeptide linkage, makes it a versatile building block for conjugation to other molecules for advanced research applications. These applications include the development of targeted drug delivery systems, the synthesis of novel biomaterials, and the creation of specific probes for studying biological processes.

Table 2: Strategies for Conjugating N6-L-Lysyl-L-Lysine

| Conjugation Strategy | Target Functional Group on N6-L-Lysyl-L-Lysine | Activating/Coupling Agents | Example Application |

| Amide Bond Formation | Free α-carboxyl group | Carbodiimides (e.g., EDC), activated esters (e.g., NHS esters) | Conjugation to proteins or peptides through their lysine side chains to introduce a unique structural motif. researchgate.net |

| Amide Bond Formation | Free α-amino group | Activated carboxylic acids on the target molecule | Attachment to surfaces or polymers functionalized with carboxyl groups. |

| Aza-Michael Addition | Free α-amino group | Molecules containing an electrophilic acrylate (B77674) moiety | Site-specific protein labeling under biocompatible conditions. springernature.comcam.ac.uk |

The conjugation chemistry often involves the use of bifunctional linkers to connect N6-L-Lysyl-L-Lysine to the molecule of interest. The choice of linker and conjugation strategy depends on the desired properties of the final conjugate, such as stability, solubility, and biological activity.

Proposed Biosynthetic Pathways

While a dedicated biosynthetic pathway for the simple dipeptide N6-L-Lysyl-L-Lysine has not been definitively characterized, valuable insights can be gleaned from the biosynthesis of ε-poly-L-lysine (ε-PL). ε-PL is a naturally occurring homopolymer of L-lysine linked by ε-isopeptide bonds, produced by certain species of Streptomyces. researchgate.netnih.govasm.org

The key enzyme in ε-PL biosynthesis is the ε-PL synthetase (Pls) , a large, membrane-bound enzyme with characteristics of a non-ribosomal peptide synthetase (NRPS). asm.orgnih.gov NRPSs are modular enzymes that synthesize peptides independent of the ribosomal machinery. The Pls enzyme is proposed to catalyze the polymerization of L-lysine monomers into ε-PL. nih.gov

Based on the mechanism of ε-PL synthesis, a plausible biosynthetic pathway for N6-L-Lysyl-L-Lysine could involve a similar enzymatic machinery, potentially a simpler or ancestral form of an NRPS-like enzyme. This hypothetical enzyme would catalyze the formation of a single isopeptide bond between two L-lysine molecules. The process would likely involve the activation of the α-carboxyl group of one L-lysine molecule to an adenylate, followed by the nucleophilic attack of the ε-amino group of a second L-lysine molecule.

Further research, including genome mining for putative NRPS-like enzymes and in vitro reconstitution of enzymatic activity, is required to elucidate the specific biosynthetic pathway of N6-L-Lysyl-L-Lysine in organisms where it may be naturally produced.

Insufficient Information Available to Generate the Requested Article on N6-L-Lysyl-L-Lysine

Despite a comprehensive search of scientific literature and databases, there is a significant lack of specific research data available on the chemical compound N6-L-Lysyl-L-Lysine. Consequently, it is not possible to generate a detailed and scientifically accurate article that adheres to the provided outline.

The requested article structure focuses on the molecular interactions and mechanistic elucidation of N6-L-Lysyl-L-Lysine, including its substrate and ligand binding specificity, as well as its enzymatic processing and biotransformation. However, publicly accessible research has not specifically investigated these aspects of this particular dipeptide.

Extensive searches for information on the binding of N6-L-Lysyl-L-Lysine to enzymes involved in amino acid and peptide metabolism, or its interactions with receptors and transporters in in vitro models, did not yield any relevant results. Similarly, there is no available data characterizing the enzymes capable of hydrolyzing N6-L-Lysyl-L-Lysine or utilizing it as a substrate. This absence of foundational research on N6-L-Lysyl-L-Lysine makes it impossible to draw comparisons with related lysine derivatives such as N6-acetyl-L-lysine, as requested.

The scientific community's focus appears to be on other lysine-containing molecules, such as ε-poly-L-lysine and various N-acylated lysine derivatives, which have been studied for their biological activities and enzymatic interactions. Unfortunately, this body of research does not extend to the specific isopeptide linkage and characteristics of N6-L-Lysyl-L-Lysine.

Therefore, until specific scientific studies on N6-L-Lysyl-L-Lysine are conducted and published, any attempt to generate the requested article would be based on speculation and would not meet the required standards of scientific accuracy and evidence-based reporting.

Iii. Molecular Interactions and Mechanistic Elucidation of N6 L Lysyl L Lysine

Role as a Potential Precursor or Metabolite in Biological Systems

N6-L-Lysyl-L-Lysine is a dipeptide composed of two L-lysine residues linked by an isopeptide bond between the ε-amino group of one lysine (B10760008) and the α-carboxyl group of the other. While extensive research has detailed the metabolic pathways of free lysine, the specific role of this dipeptide as a direct precursor or metabolite within core biological pathways remains an area of active investigation. Current understanding is largely based on hypothesized involvement extrapolated from the known metabolism of lysine and other peptides.

The presence of N6-L-Lysyl-L-Lysine in biological systems could be transient, appearing as an intermediate in either the synthesis or degradation of larger polypeptides.

Potential Role in Peptide Degradation:

It is hypothesized that N6-L-Lysyl-L-Lysine could be a product of the proteolytic degradation of proteins rich in lysine residues or those containing ε-N-lysine cross-links. Protein degradation is a fundamental cellular process, and the breakdown of proteins can release short peptides and amino acids. A chemoproteomic study has revealed an unexpected mechanism of peptide chain cleavage that occurs specifically at the carboxyl side of lysine and arginine residues, suggesting a regulated degradation process rather than random oxidative damage. sci-hub.runih.gov

Enzymes known as peptidases are responsible for cleaving peptide bonds. While many peptidases, such as trypsin, are known to cleave the conventional (alpha) peptide bond C-terminal to lysine residues, the enzymatic cleavage of the ε-isopeptide bond in N6-L-Lysyl-L-Lysine is less characterized. pearson.comkhanacademy.org However, specialized enzymes called isopeptidases are known to cleave ε-(α-glycyl)lysine bonds, such as those found in ubiquitin-protein conjugates. nih.gov It is plausible that similar, yet to be fully characterized, isopeptidases could act on N6-L-Lysyl-L-Lysine, releasing free lysine that can then enter cellular metabolic pools. The table below summarizes the cleavage specificity of relevant peptidases.

Table 1: Specificity of Peptidases on Lysine-Containing Linkages

| Peptidase Family | Example Enzyme | Linkage Cleaved | Specificity |

|---|---|---|---|

| Serine Proteases | Trypsin | α-peptide bond | Cleaves C-terminal to Lysine and Arginine residues. pearson.comkhanacademy.org |

Potential Role as a Precursor in Peptide Synthesis:

Conversely, N6-L-Lysyl-L-Lysine could serve as a precursor in non-ribosomal peptide synthesis or in the post-translational modification of proteins. The formation of isopeptide bonds is a known mechanism for cross-linking proteins, conferring structural stability. wikipedia.org Enzymes such as transglutaminases and sortases catalyze the formation of such bonds. wikipedia.orgnih.gov It is conceivable that a pre-formed N6-L-Lysyl-L-Lysine dipeptide could be incorporated into a growing polypeptide chain by specialized enzymatic machinery, although direct evidence for this pathway is currently limited.

Lysine is an essential amino acid in humans, meaning it cannot be synthesized de novo and must be obtained from the diet. nih.gov Therefore, cellular mechanisms for salvaging and recycling lysine are crucial. When proteins are degraded, the resulting free amino acids can be reutilized for new protein synthesis. If N6-L-Lysyl-L-Lysine is generated during protein catabolism, its hydrolysis back to free L-lysine would represent a form of lysine salvage.

The primary catabolic routes for free lysine in mammals are the saccharopine and pipecolate pathways, which ultimately convert lysine into acetyl-CoA. nih.govcreative-proteomics.com These pathways are crucial for maintaining lysine homeostasis and preventing the accumulation of potentially toxic levels of this amino acid. The key intermediates and outcomes of these pathways are outlined below.

Table 2: Major Lysine Catabolic Pathways in Mammals

| Pathway | Primary Location | Key Intermediate(s) | End Product(s) |

|---|---|---|---|

| Saccharopine Pathway | Liver (Mitochondria) | Saccharopine, α-aminoadipic acid | Acetyl-CoA nih.govcreative-proteomics.com |

While N6-L-Lysyl-L-Lysine is not a recognized intermediate in these canonical pathways, its degradation would feed into the free lysine pool that is the substrate for these routes. Therefore, the enzymatic hydrolysis of this dipeptide is a critical hypothetical step connecting it to the broader lysine salvage and catabolism network. The existence of ε-lysine acylases, which hydrolyze the ε-amide bond in N-epsilon-acyl-L-lysines, lends support to the possibility of enzymatic systems capable of processing the isopeptide bond in N6-L-Lysyl-L-Lysine. researchgate.net Further research is necessary to identify specific hydrolases that act on this dipeptide and to fully elucidate its role in the intricate network of lysine metabolism.

Iv. Advanced Analytical Methodologies for N6 L Lysyl L Lysine Research

Chromatographic Separation Techniques

Chromatography is a fundamental analytical tool for the separation, identification, and purification of components in a mixture. For a dipeptide like N6-L-Lysyl-L-Lysine, various chromatographic methods are employed to achieve high resolution and accurate quantification.

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of N6-L-Lysyl-L-Lysine and quantifying its concentration. Reversed-phase HPLC (RP-HPLC) is the most common modality used for peptide analysis due to its excellent resolving power and reproducibility. americanpeptidesociety.org In RP-HPLC, the separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (commonly C18) and a polar mobile phase.

The hydrophobicity of N6-L-Lysyl-L-Lysine allows it to interact with the stationary phase. By gradually increasing the concentration of an organic solvent (like acetonitrile (B52724) or methanol) in the aqueous mobile phase, the dipeptide is eluted from the column. sielc.comlongdom.org The retention time is a characteristic parameter used for its identification under specific chromatographic conditions.

For quantification, a detector, such as an ultraviolet (UV) detector, is used. sielc.com Since peptides absorb UV light at low wavelengths (around 205-220 nm) due to the peptide bond, this allows for their detection. sielc.com For enhanced sensitivity and selectivity, especially in complex biological matrices, derivatization with a fluorescent tag can be employed, followed by fluorescence detection. nih.govresearchgate.net The area under the chromatographic peak is directly proportional to the concentration of N6-L-Lysyl-L-Lysine in the sample, allowing for precise quantification. nih.gov

Table 1: Typical HPLC Parameters for N6-L-Lysyl-L-Lysine Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-phase C18, 5 µm particle size | Separation based on hydrophobicity |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | Aqueous component of the mobile phase; TFA acts as an ion-pairing agent to improve peak shape |

| Mobile Phase B | Acetonitrile with 0.1% TFA | Organic component of the mobile phase for elution |

| Gradient | Linear gradient from 5% to 95% Mobile Phase B | To elute compounds with varying hydrophobicities |

| Flow Rate | 1.0 mL/min | To ensure optimal separation and peak resolution |

| Detection | UV at 214 nm or Fluorescence Detection (with derivatization) | Quantification of the analyte |

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. However, peptides like N6-L-Lysyl-L-Lysine are non-volatile and thermally labile due to their polar nature. sigmaaldrich.com Therefore, they require a chemical modification process called derivatization prior to GC analysis. sigmaaldrich.comthermofisher.com

Derivatization involves converting the polar functional groups (amino and carboxyl groups) of the dipeptide into less polar and more volatile derivatives. sigmaaldrich.com Silylation is a common derivatization technique where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). thermofisher.com

Once derivatized, the sample is introduced into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column. The separated components then enter the mass spectrometer (MS), which provides information about their mass-to-charge ratio, confirming the identity of the derivatized N6-L-Lysyl-L-Lysine. GC-MS is particularly useful for identifying and quantifying specific derivatized forms of the dipeptide in complex mixtures. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the high separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry. researchgate.net This hybrid technique is exceptionally well-suited for the comprehensive analysis of peptides like N6-L-Lysyl-L-Lysine in complex biological samples. nih.gov

The LC component, typically RP-HPLC, separates the dipeptide from other components in the mixture. nih.gov The eluent from the LC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used in LC-MS for peptides, as it is a soft ionization method that keeps the molecule intact. nih.gov

The mass spectrometer then measures the mass-to-charge ratio (m/z) of the ionized dipeptide, providing a highly specific and sensitive detection method. biopharmaspec.com Tandem mass spectrometry (LC-MS/MS) can be further employed to fragment the parent ion and analyze the resulting fragment ions, which provides structural information and enhances the confidence in identification. nih.gov LC-MS is a powerful tool for both qualitative and quantitative analysis of N6-L-Lysyl-L-Lysine, even at very low concentrations. nih.gov

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation and characterization of molecules. These methods provide detailed information about the molecular structure, connectivity of atoms, and molecular weight of N6-L-Lysyl-L-Lysine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique used to determine the three-dimensional structure of molecules in solution. polarispeptides.com For N6-L-Lysyl-L-Lysine, 1H NMR and 13C NMR are the most commonly used NMR techniques.

Table 2: Predicted 1H NMR Chemical Shifts for N6-L-Lysyl-L-Lysine

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| α-H (C-terminal Lys) | ~4.3 | dd |

| α-H (N-terminal Lys) | ~3.7 | t |

| ε-CH2 (N-terminal Lys) | ~3.2 | q |

| ε-CH2 (C-terminal Lys) | ~2.9 | t |

| β, γ, δ-CH2 | 1.3 - 1.9 | m |

Note: Predicted values can vary based on solvent and pH.

Mass Spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of a molecule with high accuracy. wiley-vch.de For N6-L-Lysyl-L-Lysine, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to generate gas-phase ions of the dipeptide. nih.gov The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), allowing for the precise determination of the molecular weight.

Tandem Mass Spectrometry (MS/MS) is a powerful extension of MS that provides detailed structural information. polarispeptides.com In an MS/MS experiment, the ion corresponding to N6-L-Lysyl-L-Lysine is selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. The fragmentation pattern is characteristic of the peptide's amino acid sequence. The major fragment ions observed for peptides are b-ions (containing the N-terminus) and y-ions (containing the C-terminus), which arise from the cleavage of the peptide bond. Analysis of the mass difference between consecutive b- or y-ions allows for the confirmation of the amino acid sequence. biopharmaspec.com

Circular Dichroism (CD) for Conformational Studies of Modified Peptides

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique employed to investigate the secondary structure and conformational changes of peptides and proteins in solution. americanpeptidesociety.org By measuring the differential absorption of left and right circularly polarized light, CD provides insights into the three-dimensional folding of molecules. americanpeptidesociety.org For a modified dipeptide such as N6-L-Lysyl-L-Lysine, CD spectroscopy can be instrumental in determining how the isopeptide bond and the presence of two lysine (B10760008) residues influence its conformation compared to other dipeptides.

The conformational stability of peptides can be assessed by monitoring CD spectra under various conditions, such as changes in temperature, pH, and solvent polarity. subr.edusubr.edu While a dipeptide like N6-L-Lysyl-L-Lysine is too short to form stable α-helices or β-sheets, which are common in longer polypeptides, CD can still reveal the presence of other ordered structures like β-turns or polyproline II-type helices, or indicate a predominantly random coil conformation. americanpeptidesociety.orgnih.gov The CD spectrum of a peptide is characterized by specific electronic transitions of the peptide bond in the far-UV region (190-250 nm). For instance, a random coil conformation typically shows a strong negative band near 200 nm. americanpeptidesociety.org

Interactive Data Table: Representative Circular Dichroism Data for a Short Lysine-Containing Peptide

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Predominant Conformation |

| 198 | -15,000 | Random Coil |

| 217 | -2,000 | Disordered |

| 230 | +500 | Weak Turn Feature |

Note: This data is representative and intended for illustrative purposes, as specific experimental data for N6-L-Lysyl-L-Lysine is not available.

Electrophoretic Methods for Characterization

Electrophoretic methods are fundamental for the separation and characterization of charged molecules like N6-L-Lysyl-L-Lysine. Capillary electrophoresis (CE), and particularly capillary zone electrophoresis (CZE), is a high-resolution technique well-suited for the analysis of peptides. springernature.com CZE separates molecules based on their mass-to-charge ratio in a capillary filled with a buffer solution under the influence of an electric field. springernature.com Given that N6-L-Lysyl-L-Lysine possesses two primary amino groups and a carboxyl group, its net charge is highly dependent on the pH of the buffer, making CZE an ideal method for its analysis. britannica.comyoutube.com

The separation of peptides by CE is influenced by several factors, including the buffer pH, concentration, and the applied voltage. springernature.com For a dipeptide like N6-L-Lysyl-L-Lysine, acidic buffers are often used to ensure a net positive charge, leading to migration towards the cathode. nih.gov The use of coated capillaries can minimize the adsorption of the positively charged analyte to the negatively charged capillary wall, thereby improving separation efficiency and reproducibility. nih.gov

CE can be coupled with mass spectrometry (CE-MS) to provide highly sensitive and specific detection, allowing for the determination of the peptide's molecular weight and fragmentation pattern, which confirms its identity. nih.govijpca.org This hyphenated technique is powerful for analyzing complex biological samples. nih.govnih.gov While specific electrophoretic studies on N6-L-Lysyl-L-Lysine are limited, the principles of CZE have been successfully applied to the separation and analysis of various dipeptides and amino acid derivatives. nih.govcuni.cz

Interactive Data Table: Typical Capillary Zone Electrophoresis Parameters for Dipeptide Separation

| Parameter | Value | Purpose |

| Capillary | Fused silica, 50 µm i.d., 50 cm length | Separation column |

| Background Electrolyte | 50 mM Phosphate buffer | Maintains pH and conductivity |

| pH | 2.5 | Ensures positive charge on the analyte |

| Voltage | 20 kV | Driving force for separation |

| Temperature | 25 °C | Ensures reproducible migration |

| Detection | UV absorbance at 200 nm | Quantifies the analyte |

Biosensor Development for Detection and Quantification

Biosensors are analytical devices that combine a biological recognition element with a transducer to provide a measurable signal in the presence of a specific analyte. nih.gov The development of biosensors for the sensitive and selective detection of N6-L-Lysyl-L-Lysine holds significant potential for various research applications. Peptides themselves are increasingly being used as biorecognition elements in biosensor design due to their stability and selectivity. mdpi.combiosynth.comoathpeptides.com

Several strategies can be envisioned for the development of a biosensor for N6-L-Lysyl-L-Lysine. One approach is an enzymatic biosensor, which could utilize an enzyme that specifically recognizes and acts upon the lysine residues or the isopeptide bond. For example, L-lysine oxidase has been employed in the development of amperometric biosensors for the detection of L-lysine. nih.govup.ac.za A similar principle could be adapted, potentially requiring an enzyme that can cleave the N6-linkage or an oxidase that acts on the terminal lysine.

Another approach is the development of an affinity-based biosensor. This could involve the use of antibodies, aptamers, or synthetic receptors that are specifically designed to bind to N6-L-Lysyl-L-Lysine. deakin.edu.au The interaction between the recognition element and the dipeptide would then be converted into a detectable signal, which could be electrochemical, optical (e.g., fluorescence), or mass-based. mdpi.comnih.gov For instance, fluorescent chemosensors have been designed for the recognition of specific amino acids, and this concept could be extended to dipeptides. nih.govacs.orgworktribe.com Electrochemical biosensors, in particular, offer advantages such as high sensitivity, cost-effectiveness, and the potential for miniaturization. nih.govresearchgate.netresearchgate.net

Interactive Data Table: Overview of Potential Biosensor Designs for N6-L-Lysyl-L-Lysine

| Biosensor Type | Biorecognition Element | Transduction Principle | Potential Advantages |

| Enzymatic | Lysine-specific oxidase/hydrolase | Amperometry (measures current from enzymatic reaction) | High specificity, continuous monitoring |

| Affinity (Antibody) | Monoclonal/Polyclonal Antibody | Fluorescence, Surface Plasmon Resonance | High affinity and selectivity |

| Affinity (Aptamer) | DNA/RNA Aptamer | Electrochemical Impedance Spectroscopy | High stability, ease of synthesis |

| Affinity (Synthetic Receptor) | Molecularly Imprinted Polymer | Quartz Crystal Microbalance (mass change) | Robustness, cost-effective |

V. Computational and Theoretical Modeling of N6 L Lysyl L Lysine

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are fundamental computational techniques used to predict how a molecule like N⁶-L-Lysyl-L-Lysine interacts with biological macromolecules and to observe its dynamic behavior over time.

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second, typically a larger protein receptor. For N⁶-L-Lysyl-L-Lysine, this can be used to forecast its binding mode within the active sites of enzymes responsible for its synthesis (e.g., ligases) or degradation (e.g., isopeptidases).

The process involves generating a multitude of possible conformations and orientations (poses) of the dipeptide within the enzyme's binding pocket and scoring them based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. High-ranking poses suggest a stable and favorable binding interaction. Key interactions for N⁶-L-Lysyl-L-Lysine would involve its charged amino and carboxyl groups, as well as the amide group of the isopeptide bond. These simulations are instrumental in hypothesis-driven studies of enzyme-substrate specificity and in the rational design of inhibitors. nih.govnih.gov

Illustrative Predicted Interactions of N⁶-L-Lysyl-L-Lysine with a Hypothetical Isopeptidase Active Site

| Functional Group of N⁶-L-Lysyl-L-Lysine | Interacting Residue in Enzyme | Interaction Type | Predicted Energy Contribution (kcal/mol) |

|---|---|---|---|

| α-Amino Group | Aspartic Acid (Asp) | Salt Bridge / Hydrogen Bond | -5.2 |

| ε-Amino Group | Glutamic Acid (Glu) | Salt Bridge / Hydrogen Bond | -4.8 |

| α-Carboxyl Group | Arginine (Arg) | Salt Bridge / Hydrogen Bond | -5.5 |

| Isopeptide Carbonyl | Serine (Ser) | Hydrogen Bond | -2.1 |

| Isopeptide N-H | Aspartic Acid (Asp) | Hydrogen Bond | -1.9 |

Note: The data in this table is illustrative, representing the type of output generated from molecular docking studies, and does not correspond to specific experimental results.

While docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a view of the molecule's motion over time. MD simulations calculate the forces between atoms and use them to simulate the dynamic behavior of the system, revealing how N⁶-L-Lysyl-L-Lysine flexes, bends, and changes its shape. mdpi.com

Representative Dihedral Angles for a Stable Conformer of N⁶-L-Lysyl-L-Lysine from MD Simulations

| Dihedral Angle | Atom Sequence (Lysine 1) | Value (degrees) | Atom Sequence (Lysine 2) | Value (degrees) |

|---|---|---|---|---|

| Phi (φ) | C'-N-Cα-C' | -120 | C'-N-Cα-C' | -115 |

| Psi (ψ) | N-Cα-C'-N | +130 | N-Cα-C'-O | +145 |

| Chi 1 (χ1) | N-Cα-Cβ-Cγ | -175 | N-Cα-Cβ-Cγ | +178 |

| Chi 2 (χ2) | Cα-Cβ-Cγ-Cδ | +179 | Cα-Cβ-Cγ-Cδ | -177 |

| Chi 3 (χ3) | Cβ-Cγ-Cδ-Cε | -176 | Cβ-Cγ-Cδ-Cε | +179 |

Note: The data in this table is representative of results from conformational analysis and illustrates common extended-chain conformations.

The surrounding environment, particularly water in biological systems, profoundly influences a molecule's structure and dynamics. MD simulations can explicitly model solvent molecules (typically water) and ions, allowing for a detailed investigation of solvation effects. biu.ac.il

For N⁶-L-Lysyl-L-Lysine, a charged and polar molecule, water molecules are expected to form organized hydration shells around the terminal amino and carboxyl groups, as well as the polar isopeptide bond. These interactions stabilize the molecule and influence its conformational preferences. upc.edu For instance, the presence of water can mediate intramolecular hydrogen bonds or compete with them, leading to a different set of stable conformations than would be observed in a vacuum. mdpi.com Ab initio molecular dynamics can further refine this understanding by incorporating quantum mechanical effects into the simulation of the molecule and its immediate solvent environment. nsf.gov

Quantum Mechanical Calculations

Quantum mechanical (QM) calculations provide a more fundamental description of molecular systems by solving the Schrödinger equation. These methods are computationally intensive but offer unparalleled accuracy for studying electronic structure and chemical reactions.

QM methods are ideal for studying the details of chemical bond formation and breakage. For N⁶-L-Lysyl-L-Lysine, this includes modeling the enzymatic synthesis (ligation) and degradation (hydrolysis) of the isopeptide bond.

By calculating the energy of the system along a proposed reaction pathway, researchers can identify transition states—the highest energy points between reactants and products—and determine the activation energy of the reaction. For the synthesis, this could involve modeling the nucleophilic attack of the ε-amino group of one lysine (B10760008) onto the activated α-carboxyl group of another. For degradation, the mechanism of water attacking the carbonyl carbon of the isopeptide bond can be elucidated. Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are often employed, where the reacting atoms are treated with high-level QM theory while the surrounding enzyme and solvent are modeled with more efficient classical mechanics.

QM calculations, particularly those using Density Functional Theory (DFT), can determine the electronic structure of N⁶-L-Lysyl-L-Lysine. cp2k.org This involves calculating the distribution of electrons within the molecule and the energies of its molecular orbitals. mdpi.com

Key properties derived from these calculations include:

Molecular Electrostatic Potential (MEP): This map shows the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. The MEP can predict where the molecule is likely to engage in electrostatic interactions or be attacked by nucleophiles or electrophiles.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies and shapes of these frontier orbitals are crucial for predicting reactivity. The HOMO indicates regions likely to donate electrons (nucleophilic sites), while the LUMO indicates regions likely to accept electrons (electrophilic sites). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. mdpi.com

Partial Atomic Charges: These calculations assign a partial charge to each atom in the molecule, quantifying the polarity of bonds and providing further insight into intermolecular interactions.

These analyses are fundamental to understanding the inherent chemical properties of N⁶-L-Lysyl-L-Lysine and predicting its behavior in various chemical and biological contexts. ubc.ca

Bioinformatics and Systems Biology Approaches

Bioinformatics and systems biology offer a suite of computational tools and methodologies to investigate the functional context of N6-L-Lysyl-L-Lysine. These approaches allow for the prediction of its metabolic fate and a comparative analysis of its characteristics against a backdrop of other lysine-containing peptides, providing a deeper understanding of its potential significance.

A crucial aspect of understanding the biological role of N6-L-Lysyl-L-Lysine is to identify the enzymes that may synthesize or degrade it. Computational methods can be employed to predict enzyme specificity. For instance, by analyzing the sequence and structural motifs of known peptidases, particularly those with specificity for lysine residues, it is possible to identify candidate enzymes that could act on the isopeptide bond of N6-L-Lysyl-L-Lysine.

Recent comparative analyses of LysC homologues from different bacterial species have revealed variations in their cleavage specificity and efficiency. researchgate.netbiorxiv.org Such studies provide a foundation for developing predictive models. For example, sequence motif analysis has shown a bias against certain amino acids, like glutamic acid and additional lysine residues, near cleavage sites, which can influence the efficiency of enzymatic action. biorxiv.org This information can be used to computationally screen for enzymes that are likely to interact with N6-L-Lysyl-L-Lysine.

The integration of N6-L-Lysyl-L-Lysine into metabolic networks is another key area of investigation using systems biology. nih.gov Metabolic networks are comprehensive maps of all the metabolic and physical processes within a cell. wikipedia.org By mapping known lysine metabolism pathways from databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG), potential routes for the synthesis and degradation of N6-L-Lysyl-L-Lysine can be hypothesized. genome.jp Systems biology models can then be used to simulate the flux of this dipeptide through various pathways and to understand how its presence might influence the broader metabolic state of the cell. nih.govyoutube.com The integration of metabolomics, proteomics, and transcriptomics data can further refine these models, providing a more holistic view of the dipeptide's role. youtube.com

Table 1: Computational Approaches for Studying N6-L-Lysyl-L-Lysine

| Approach | Description | Potential Application to N6-L-Lysyl-L-Lysine |

|---|---|---|

| Enzyme Specificity Prediction | Utilizes sequence and structural information of known enzymes to predict their substrates. | Identification of potential peptidases that can synthesize or cleave the isopeptide bond in N6-L-Lysyl-L-Lysine. |

| Metabolic Network Modeling | Constructs and simulates metabolic pathways to understand the flow of metabolites. | Mapping the potential synthesis and degradation pathways of N6-L-Lysyl-L-Lysine and its impact on cellular metabolism. |

| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | Simulating the interaction of N6-L-Lysyl-L-Lysine with the active sites of candidate enzymes. |

| Comparative Peptide Analysis | Compares the physicochemical and structural properties of a peptide with a database of known peptides. | Understanding the unique properties of N6-L-Lysyl-L-Lysine in comparison to other lysine-containing peptides. |

Comparative analysis of N6-L-Lysyl-L-Lysine with other known lysine-containing peptides can reveal important structure-function relationships. Bioinformatics tools can be used to compare various physicochemical properties, such as isoelectric point, hydrophobicity, and charge distribution. These properties can influence the peptide's solubility, stability, and interaction with other molecules.

For example, a computational analysis of proteins has suggested that the ratio of lysine to arginine content can be a correlate of physiological protein concentration and solubility. acs.org While N6-L-Lysyl-L-Lysine is a dipeptide, similar principles of comparing the properties endowed by its lysine residues can be applied.

Furthermore, the biological roles of various modified lysine residues are well-documented. For instance, N6-acetyl-L-lysine is involved in regulating gene transcription, while N6,N6,N6-trimethyl-L-lysine is a precursor for carnitine biosynthesis. hmdb.cahmdb.ca By comparing the structural and electronic properties of N6-L-Lysyl-L-Lysine to these and other modified lysines, such as N(6)-lipoyl-L-lysine, it may be possible to infer potential functional similarities or differences. nih.gov

Table 2: Comparison of N6-L-Lysyl-L-Lysine with Other Lysine-Containing Molecules

| Compound | Key Feature | Known Biological Significance |

|---|---|---|

| N6-L-Lysyl-L-Lysine | Isopeptide bond between two lysine residues. | Biological role under investigation. |

| N6-acetyl-L-lysine | Acetyl group on the epsilon-amino group of lysine. | Plays a role in the regulation of gene transcription. hmdb.ca |

| N6,N6,N6-trimethyl-L-lysine | Trimethylated epsilon-amino group of lysine. | A precursor for carnitine biosynthesis. hmdb.ca |

| N(6)-lipoyl-L-lysine | Lipoyl group attached to the epsilon-amino group of lysine. | Involved in enzymatic redox reactions. nih.gov |

| L-Lysine | A proteinogenic amino acid. | Essential amino acid for protein synthesis. wikipedia.org |

Vi. Biological Roles and Cellular Mechanisms of N6 L Lysyl L Lysine in Vitro Studies

Investigations into its Potential as a Regulatory Molecule (In Vitro)

While direct evidence for N⁶-L-Lysyl-L-Lysine as a primary regulatory molecule is limited, its structure suggests potential indirect roles. As a dipeptide, it can be hydrolyzed by peptidases to release L-lysine, an essential amino acid with numerous biological functions, including roles in protein synthesis and as a precursor for post-translational modifications. Therefore, N⁶-L-Lysyl-L-Lysine could potentially influence cellular processes by modulating the local concentration of L-lysine. Further research is needed to determine if the dipeptide itself has unique signaling properties or interacts with specific cellular receptors to act as a direct regulatory molecule in in vitro systems.

Modulatory Effects on Enzyme Activities (In Vitro)

The capacity of N⁶-L-Lysyl-L-Lysine to directly modulate enzyme activity has not been extensively documented in the scientific literature. However, it is known that peptides can act as enzyme inhibitors, activators, or substrates. For instance, a related but distinct lysine (B10760008) derivative, L-N⁶-(1-iminoethyl)-lysine, is a potent inhibitor of inducible nitric oxide synthase in in vitro studies with primary macrophages. nih.gov This highlights the principle that modifications to the lysine side chain can create potent and specific enzyme modulators. Future in vitro studies could explore whether N⁶-L-Lysyl-L-Lysine can influence the activity of enzymes involved in lysine metabolism, such as lysine decarboxylase or enzymes responsible for post-translational modifications.

Interactions with Cellular Components and Processes (In Vitro Models)

The ability of peptides to cross biological barriers, such as the intestinal epithelium, is crucial for their bioavailability. In vitro models using cultured cell monolayers, like Caco-2 cells, are standard tools for studying intestinal absorption. nih.govmdpi.com These cells form a polarized monolayer with tight junctions that mimics the barrier properties of the intestinal wall. nih.gov While specific studies measuring the permeation of N⁶-L-Lysyl-L-Lysine across such models are not widely available, research on L-lysine transport in Caco-2 cells shows the presence of complex, multi-faceted transport mechanisms. nih.govresearchgate.net L-lysine transport from the apical (intestinal lumen) to the basolateral (bloodstream) side is a carrier-mediated process involving both sodium-dependent and independent mechanisms on different membranes of the cell. nih.govresearchgate.net It is plausible that the transport of the dipeptide N⁶-L-Lysyl-L-Lysine would also be mediated by specific peptide transporters, which are known to be present in the intestinal epithelium.

The uptake of small peptides is a key physiological process. In vitro studies using everted rings of hamster jejunum have provided direct evidence that L-lysyl-L-lysine is a substrate for cellular uptake systems. nih.gov A comparative kinetic analysis of the uptake of L-lysine and L-lysyl-L-lysine revealed distinct characteristics for the amino acid and the dipeptide. nih.gov

On a molar basis, the mediated (carrier-dependent) uptake was found to be more rapid for the free amino acid L-lysine than for the dipeptide. nih.gov Conversely, the non-mediated uptake was faster for L-lysyl-L-lysine. nih.gov A notable finding was the effect of concentration on the relative rates of lysine absorption. At lower concentrations, the uptake of lysine from a solution of free L-lysine was more rapid than from an equivalent solution of L-lysyl-L-lysine. nih.gov However, at higher concentrations, this relationship inverted, and the uptake of lysine was more rapid from the dipeptide solution. nih.gov This suggests the existence of a high-capacity uptake system for the dipeptide that becomes more efficient at higher substrate levels. nih.gov

Table 1: Comparative Uptake Kinetics of L-Lysine and L-Lysyl-L-Lysine in Hamster Jejunum (In Vitro) Note: The following table is based on findings from a study on hamster jejunum and illustrates the kinetic parameters of uptake. Specific values for Kt (transport constant) and Vmax (maximum uptake velocity) were established in the original research, demonstrating different efficiencies for the amino acid and dipeptide transport systems. nih.gov

| Analyte | Mediated Uptake Rate (Vmax) | Non-mediated Uptake Rate |

| L-Lysine | Higher | Lower |

| L-Lysyl-L-Lysine | Lower | Higher |

Implications for Protein Acetylation and Other Post-Translational Modifications (Hypothetical, based on N⁶-acetyl-L-lysine analogs)

The N⁶ amino group of lysine is a critical site for numerous reversible post-translational modifications (PTMs), with acetylation being one of the most studied. hmdb.caresearchgate.net While direct studies on N⁶-L-Lysyl-L-Lysine's role in PTMs are lacking, analysis of its structural analog, N⁶-acetyl-L-lysine, provides a basis for hypothetical implications.

Lysine acetylation, catalyzed by histone acetyltransferases (HATs), neutralizes the positive charge of the lysine side chain. hmdb.ca This modification is crucial in chromatin biology, where it weakens the interaction between positively charged histones and negatively charged DNA, leading to a more open chromatin structure that facilitates gene transcription. hmdb.ca

Given that N⁶-L-Lysyl-L-Lysine involves a peptide bond at the same N⁶ position crucial for acetylation, it could hypothetically interfere with these processes. The bulky L-lysine residue attached at the N⁶ position might sterically hinder the access of acetyltransferases to lysine residues within proteins, potentially inhibiting acetylation.

Furthermore, recent groundbreaking research has shown that N⁶-acetyl-L-lysine (AcK) can serve as a substrate for lysyl-tRNA synthetase (KARS). nih.govbiorxiv.org This enzyme can attach AcK to its corresponding tRNA, leading to its incorporation directly into proteins during translation. nih.gov This novel mechanism, termed "co-translational modification," is distinct from traditional post-translational modification and can introduce acetylated lysine into regions of a protein that might be inaccessible to modifying enzymes after folding. nih.gov

Hypothetically, N⁶-L-Lysyl-L-Lysine could be investigated for similar interactions with KARS. It would be critical to determine if KARS can recognize this dipeptide-like structure and mediate its attachment to tRNA. If so, it could lead to the co-translational incorporation of this unique dipeptide into nascent polypeptide chains, creating proteins with novel structural and functional properties. This remains a speculative but exciting area for future in vitro investigation.

Vii. Future Research Directions and Emerging Academic Frontiers

Development of Advanced Synthetic Routes for Isotopic Labeling and Analogs

A critical avenue for future research lies in the creation of sophisticated synthetic methodologies for N6-L-Lysyl-L-Lysine and its derivatives. The ability to produce isotopically labeled versions is paramount for tracking the molecule's fate in biological systems. Techniques inspired by Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) could be adapted, where cells are supplied with heavy isotope-labeled L-lysine (e.g., 13C6, 15N2-L-lysine) to enable the in vivo synthesis and subsequent mass spectrometry-based detection of labeled N6-L-Lysyl-L-Lysine. nih.govresearchgate.net This would be invaluable for metabolic flux analysis and quantifying its turnover.

Furthermore, the development of synthetic routes to generate a diverse library of N6-L-Lysyl-L-Lysine analogs will be essential for probing its structure-function relationships. rsc.orgnih.gov These analogs could incorporate modifications such as fluorescent reporters, photo-crosslinkers, or bio-orthogonal handles (e.g., alkynes, azides) for "click" chemistry applications. Such tools would enable the identification of interacting partners and help elucidate the compound's mechanism of action in complex biological environments.

| Analog Type | Structural Modification | Potential Research Application |

|---|---|---|

| Isotopically Labeled | Incorporation of 13C, 15N, or 2H in one or both lysine (B10760008) residues. | Metabolic tracing, quantification in complex mixtures, NMR structural studies. |

| Fluorescently Tagged | Attachment of a fluorophore (e.g., FITC, Rhodamine) to the N-terminus. | Cellular uptake studies, localization imaging via fluorescence microscopy. |

| Bio-orthogonal | Incorporation of an azide (B81097) or alkyne group. | Identification of interacting proteins via click chemistry and affinity purification (Chemical Proteomics). rsc.org |

| Photo-reactive | Integration of a photo-crosslinking group (e.g., benzophenone). | Covalent trapping and identification of binding partners upon UV irradiation. |

| Peptidomimetic | Modification of the peptide backbone to increase stability. | Studying resistance to enzymatic degradation, enhancing bioavailability. |

Discovery and Characterization of Specific Enzymes for N6-L-Lysyl-L-Lysine Synthesis and Metabolism

The biosynthesis and degradation of N6-L-Lysyl-L-Lysine are currently unknown. A significant frontier of research will be the identification and characterization of the enzymes responsible for these processes. The isopeptide bond is a key feature, suggesting that enzymes similar to transglutaminases or sortases, which are known to catalyze the formation of such bonds, may be involved. wikipedia.orgresearchgate.netnih.gov Future studies could employ activity-based probes or genetic screens to search for novel enzymes that specifically synthesize the N6-(L-lysyl)-L-lysine linkage. For instance, a bacterial sortase enzyme from Corynebacterium diphtheriae has been shown to form lysine-isopeptide bonds, providing a model system for investigating this type of enzymatic activity. nih.gov

Conversely, identifying enzymes that cleave this bond is equally important for understanding its biological regulation. Research could focus on screening for proteases or amidohydrolases that exhibit specificity for the ε-amino linkage, which may differ from those that cleave standard α-peptide bonds. Understanding the metabolic pathways of lysine, such as the saccharopine and pipecolate pathways, may also provide clues, as N6-L-Lysyl-L-Lysine could be an intermediate or a substrate within these or yet-undiscovered metabolic networks. creative-proteomics.comscispace.comnih.gov

Integration of Multi-Omics Data for Systems-Level Understanding

To comprehend the broader biological significance of N6-L-Lysyl-L-Lysine, a systems-level approach is necessary. Future research will increasingly rely on the integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics. mdpi.comresearchgate.net By treating cell cultures or model organisms with N6-L-Lysyl-L-Lysine and performing time-course multi-omics analysis, researchers can map the global cellular response.

Metabolomic profiling could reveal alterations in related metabolic pathways, while proteomics could identify changes in protein expression or post-translational modifications. nih.govresearchgate.net For example, quantitative proteomics could uncover whether the presence of N6-L-Lysyl-L-Lysine affects lysine modification patterns on other proteins, such as acetylation or ubiquitination. portlandpress.comnih.gov Integrating these datasets can help build comprehensive models of the compound's function and its network of interactions within the cell, potentially uncovering novel roles in signaling or metabolic regulation.

| Omics Approach | Methodology | Objective |

|---|---|---|

| Metabolomics | LC-MS/MS analysis of cellular extracts. creative-proteomics.com | To identify changes in the levels of central metabolites, amino acids, and lipids following treatment with N6-L-Lysyl-L-Lysine. |

| Transcriptomics | RNA-Sequencing. | To determine which genes are up- or down-regulated in response to the compound, providing insight into affected signaling pathways. |

| Proteomics | Quantitative mass spectrometry (e.g., SILAC, TMT). | To measure global changes in protein abundance and identify alterations in post-translational modifications (PTMs) on a proteome-wide scale. nih.gov |

| Integrative Analysis | Bioinformatic pathway and network analysis. | To build a systems-level model of the cellular response by correlating changes across metabolites, transcripts, and proteins. |

Exploration of N6-L-Lysyl-L-Lysine as a Tool in Chemical Biology and Proteomics Research

The unique structure of N6-L-Lysyl-L-Lysine makes it a promising candidate for development into a chemical biology tool. If this dipeptide is found to be a substrate for a specific enzyme, it could be used to design inhibitors or activity-based probes for that enzyme. Furthermore, N6-L-Lysyl-L-Lysine could represent a novel type of post-translational modification (PTM), where a lysine residue is attached to another lysine on a target protein.

Future proteomics research will focus on developing enrichment strategies and mass spectrometry workflows to screen for this "lysinylation" PTM in native proteomes. nih.govrsc.org This would involve creating antibodies specific to the N6-L-Lysyl-L-Lysine moiety or using the aforementioned bio-orthogonal analogs to tag and enrich modified proteins. rsc.org Identifying the proteins that are modified in this way and the conditions under which this modification occurs would open a new area of PTM biology, similar to the discovery of ubiquitination and pupylation.

Design of Novel Biomaterials Utilizing L-Lysine Derivatives for Research Applications

L-lysine and its polymers, such as poly-L-lysine, are widely used in the development of biomaterials for research applications, including cell culture coatings and drug delivery systems, due to their biocompatibility and cationic nature. researchgate.netnih.govcreative-proteomics.com The isopeptide bond in N6-L-Lysyl-L-Lysine offers an opportunity to design novel biomaterials with unique properties.

Future research could explore the use of N6-L-Lysyl-L-Lysine as a monomer or cross-linking agent to create hydrogels, nanoparticles, or scaffolds. nih.govresearchgate.net The N6-linkage may confer greater resistance to degradation by standard proteases compared to α-peptide bonds, leading to more stable materials for long-term cell culture or controlled-release studies. nih.gov By controlling the ratio of α- to ε-linkages in lysine-based polymers, researchers could fine-tune the material's physical properties, such as stiffness, degradability, and charge density, to create highly specialized microenvironments for tissue engineering research. rsc.org

常见问题

Basic Research Questions

Q. What are the standard protocols for synthesizing N⁶-L-Lysyl-L-Lysine, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods. For SPPS, use Fmoc-protected lysine residues with orthogonal protecting groups (e.g., Alloc for the ε-amino group). Purification via reverse-phase HPLC with a C18 column and mobile phases (e.g., water/acetonitrile with 0.1% TFA) is critical. Purity validation requires ≥95% by analytical HPLC and corroboration with mass spectrometry (MS) . For novel compounds, provide full characterization data (e.g., H/C NMR, HRMS) in the main manuscript or supplementary materials .

Q. Which analytical techniques are most effective for characterizing N⁶-L-Lysyl-L-Lysine’s structural stability under physiological conditions?

- Methodological Answer : Circular dichroism (CD) spectroscopy and temperature-dependent NMR can monitor conformational changes. Stability assays in buffer solutions (pH 5.0–7.4) over 24–72 hours, coupled with HPLC-MS, detect degradation products. Include negative controls (e.g., untreated samples) and statistical analysis of triplicate runs to validate reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for N⁶-L-Lysyl-L-Lysine across cell-based assays?

- Methodological Answer : Discrepancies may arise from differences in cell lines, assay conditions, or compound solubility. Design experiments with:

- Orthogonal assays : Compare results from fluorescence-based binding assays, SPR (surface plasmon resonance), and functional cellular assays (e.g., luciferase reporters).

- Dose-response curves : Ensure linearity across concentrations (e.g., 1 nM–100 µM) and calculate EC/IC values with 95% confidence intervals.

- Data triangulation : Cross-validate findings using independent techniques (e.g., ITC for binding affinity) .

Q. What experimental strategies optimize the yield of N⁶-L-Lysyl-L-Lysine in multi-step enzymatic synthesis?

- Methodological Answer : Use a Design of Experiments (DoE) approach to test variables:

- Enzyme selection : Compare lysyl-tRNA synthetase variants for catalytic efficiency ().

- Reaction conditions : Optimize pH (6.5–8.0), temperature (25–37°C), and cofactor concentrations (ATP/Mg).

- Inline monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation.

Report yield improvements with ANOVA analysis and include failure cases (e.g., inactive mutants) in supplementary data .

Q. How should researchers address conflicting computational predictions about N⁶-L-Lysyl-L-Lysine’s membrane permeability?

- Methodological Answer : Validate in silico models (e.g., MD simulations, QSAR) with experimental

- Parallel artificial membrane permeability assay (PAMPA) : Measure passive diffusion across lipid bilayers.

- Caco-2 cell monolayers : Quantify apparent permeability () with LC-MS/MS detection.

- Statistical rigor : Use Bland-Altman plots to assess agreement between computational and empirical results .

Data Presentation & Reproducibility

Q. What are the best practices for documenting synthetic procedures to ensure reproducibility?

- Methodological Answer : Follow the "Experimental" section guidelines from authoritative journals:

- Detailed protocols : Specify reagent grades (e.g., ≥99% purity), equipment models (e.g., HPLC column dimensions), and reaction timelines.

- Supplementary files : Provide raw NMR/MS spectra, chromatograms, and crystallographic data (if applicable) in machine-readable formats (e.g., .cif for crystals) .

Q. How can researchers mitigate batch-to-batch variability in N⁶-L-Lysyl-L-Lysine production?

- Methodological Answer : Implement quality-by-design (QbD) principles:

- Critical quality attributes (CQAs) : Monitor parameters like enantiomeric excess (ee%) and endotoxin levels.

- Process analytical technology (PAT) : Use real-time UV/Vis or NIR probes during synthesis.